

4,4-Dimethylpent-2-ynoic acid IUPAC name and synonyms

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Compound of Interest

Compound Name: 4,4-Dimethylpent-2-ynoic acid

Cat. No.: B1367264

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Technical Guide: 4,4-Dimethylpent-2-ynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **4,4-Dimethylpent-2-ynoic acid**, a valuable building block in synthetic organic chemistry. This document consolidates its nomenclature, physicochemical properties, a detailed synthesis protocol, and its emerging relevance in the development of therapeutic agents.

Chemical Identity and Nomenclature

The compound with the chemical formula $C_7H_{10}O_2$ is formally recognized by the International Union of Pure and Applied Chemistry (IUPAC) as **4,4-Dimethylpent-2-ynoic acid**.^[1]

Synonyms: This compound is also known by several other names, which are frequently encountered in chemical literature and commercial catalogs. These include:

- 4,4-Dimethyl-2-pentyneoic acid^[2]
- tert-Butylpropionic acid
- DTXSID00511186^[1]

- 52418-50-5 (CAS Registry Number)[\[1\]](#)[\[2\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **4,4-Dimethylpent-2-ynoic acid** is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₀ O ₂	[1]
Molecular Weight	126.15 g/mol	[1]
CAS Registry Number	52418-50-5	[1] [2]
Physical Form	Solid	[2]
Storage Temperature	4°C	[2]
Purity (typical)	≥95%	[2]

Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of organic molecules. The following NMR data has been reported for **4,4-Dimethylpent-2-ynoic acid**:

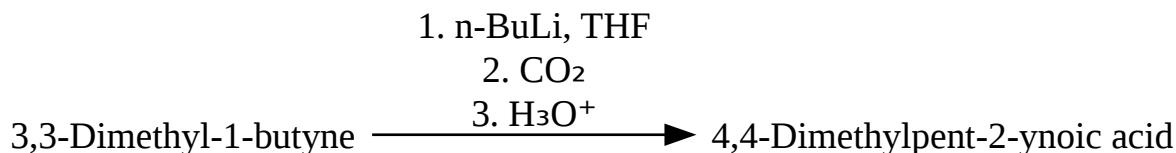
Nucleus	Chemical Shift (δ) in ppm	Multiplicity	Solvent
¹ H NMR	1.29	singlet	Chloroform-d
¹³ C NMR	158.50, 99.80, 71.46, 30.02, 27.87	-	CDCl ₃

This data is sourced from a doctoral thesis and provides key information for the verification of the compound's identity after synthesis or purification.[\[3\]](#)

Synthesis Protocol

While a specific, detailed experimental protocol for the synthesis of **4,4-Dimethylpent-2-yneoic acid** is not readily available in peer-reviewed journals, a general and adaptable procedure for the synthesis of 2-alkynoic acids from terminal alkynes can be employed. The following protocol is based on established organic chemistry methodology.

Reaction Scheme:



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A representative synthesis workflow.

Materials and Reagents:

- 3,3-Dimethyl-1-butyne (tert-butylacetylene)
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- Anhydrous tetrahydrofuran (THF)
- Dry ice (solid carbon dioxide, CO₂)
- Diethyl ether
- 10% aqueous hydrochloric acid (HCl)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Hexane
- Ethyl acetate

- Glacial acetic acid

Experimental Procedure:

- Deprotonation of the Alkyne:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,3-dimethyl-1-butyne (1.0 equivalent) in anhydrous THF.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C.
- Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithium acetylide.

- Carboxylation:

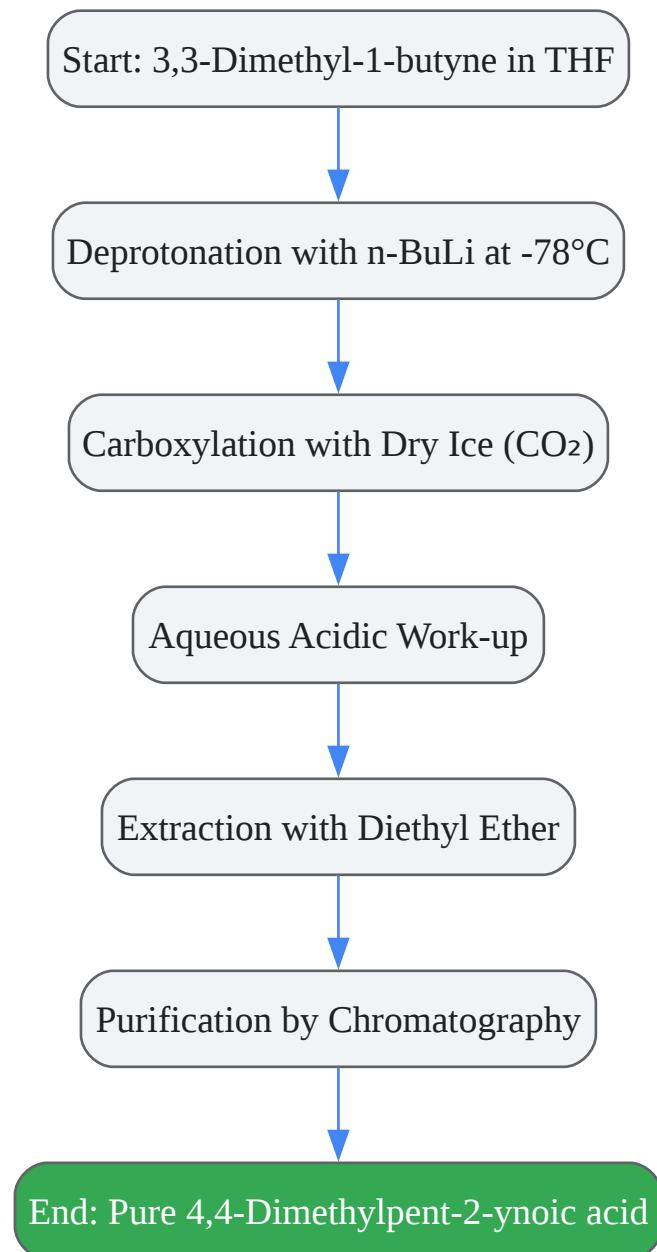
- While maintaining the nitrogen atmosphere, carefully add crushed dry ice (an excess, typically 3-4 equivalents) to the reaction mixture in small portions. The temperature of the reaction should be kept low during this addition.
- After the addition of dry ice is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

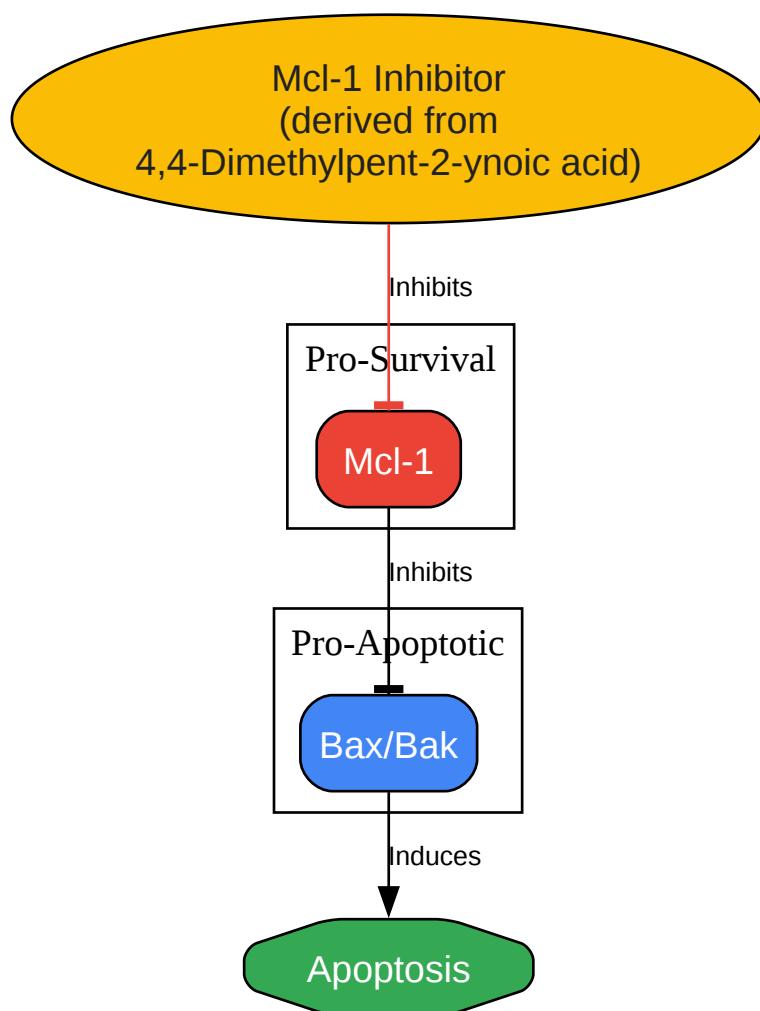
- Work-up and Extraction:

- Quench the reaction by slowly adding 10% aqueous HCl until the mixture is acidic (pH ~2).
- Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purification:
 - The crude **4,4-Dimethylpent-2-ynoic acid** can be purified by flash column chromatography on silica gel using a solvent system such as a mixture of hexane, ethyl acetate, and a small amount of glacial acetic acid to prevent tailing.

Logical Flow of Synthesis:





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References

- 1. 4,4-Dimethylpent-2-ynoic acid | C7H10O2 | CID 12840217 - PubChem [pubchem.ncbi.nlm.nih.gov]
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